![molecular formula C7H7N3O2 B13100066 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol CAS No. 91533-22-1](/img/structure/B13100066.png)
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is a heterocyclic compound that contains a pyrrole ring fused to a pyridazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyrrole and pyridazine derivatives, which undergo cyclization reactions to form the desired compound. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the compound .
Aplicaciones Científicas De Investigación
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the third position of the ring.
Pyrrolopyrazine: A compound containing a pyrrole ring fused to a pyrazine ring.
Uniqueness
2-Methyl-1H-pyrrolo[2,3-d]pyridazine-4,7-diol is unique due to its specific structure, which combines the properties of both pyrrole and pyridazine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
91533-22-1 |
|---|---|
Fórmula molecular |
C7H7N3O2 |
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
2-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione |
InChI |
InChI=1S/C7H7N3O2/c1-3-2-4-5(8-3)7(12)10-9-6(4)11/h2,8H,1H3,(H,9,11)(H,10,12) |
Clave InChI |
DNZZTCZNZIOOSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N1)C(=O)NNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)
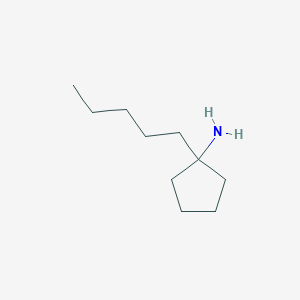
![(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
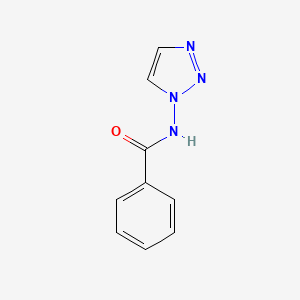

![4-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B13100019.png)
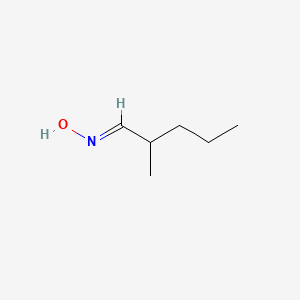
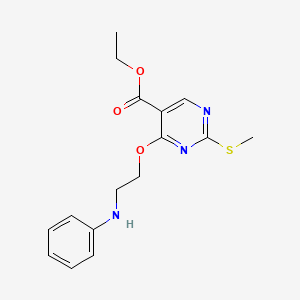
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
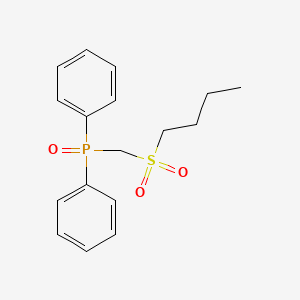
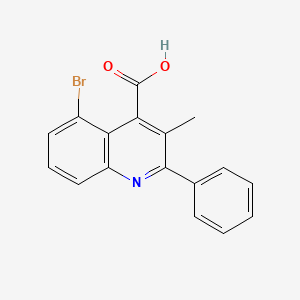
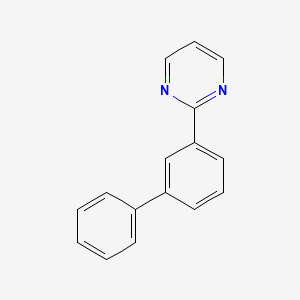
![5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
